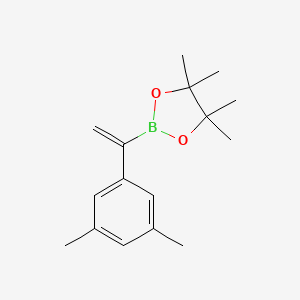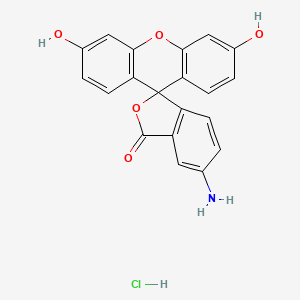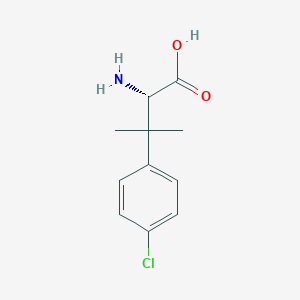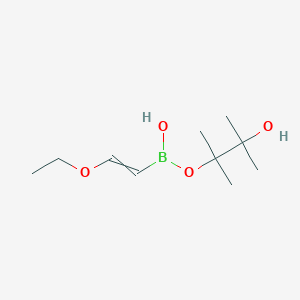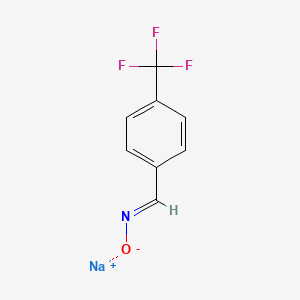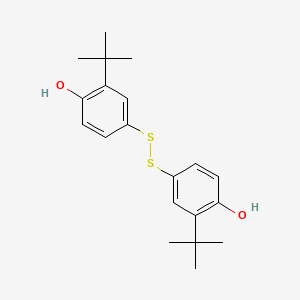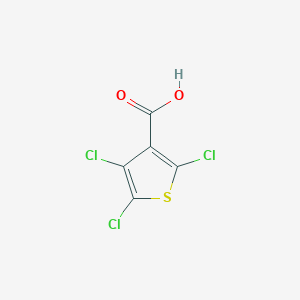
Trichlorothiophene-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorothiophene-3-carboxylicacid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of three chlorine atoms and a carboxylic acid group at the third position makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trichlorothiophene-3-carboxylicacid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method is the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and carboxylation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trichlorothiophene-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino derivatives, thioethers, alkoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Trichlorothiophene-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and as a precursor in the development of organic semiconductors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Wirkmechanismus
The mechanism of action of trichlorothiophene-3-carboxylicacid varies depending on its application:
Biological Activity: The compound interacts with cellular targets such as enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Material Science: In organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the performance of electronic devices
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxylic acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,5-Dichlorothiophene: Contains fewer chlorine atoms, resulting in different chemical properties and reactivity.
3-Bromothiophene-2-carboxylic acid: Bromine substitution alters the electronic properties and reactivity compared to trichlorothiophene-3-carboxylicacid.
Uniqueness: this compound’s unique combination of three chlorine atoms and a carboxylic acid group at the third position provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C5HCl3O2S |
|---|---|
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
2,4,5-trichlorothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5HCl3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10) |
InChI-Schlüssel |
MONSIBKSHXUJAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
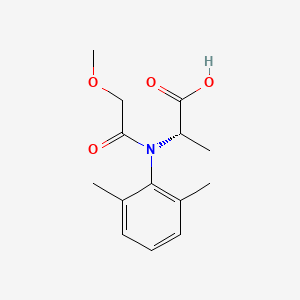
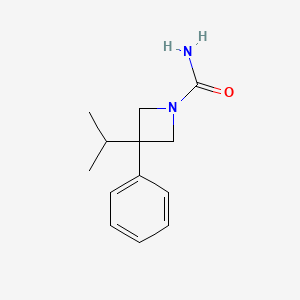
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
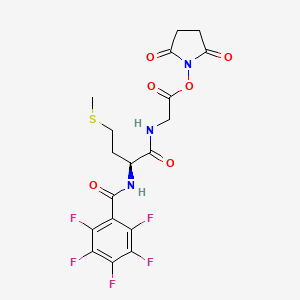
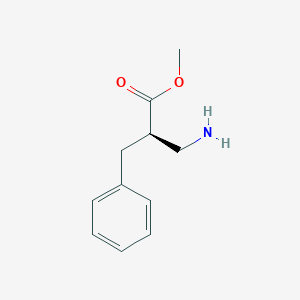
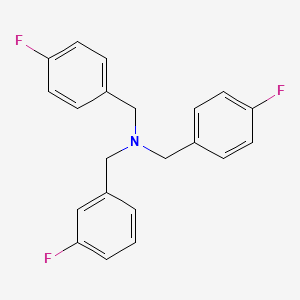
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
